3-Nitro-1H-pyrrolo[3,2-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-4-9-5-2-1-3-8-7(5)6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQCCAMRDXXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727324 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-33-1 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23612-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitro 1h Pyrrolo 3,2 B Pyridine and Its Analogs
Established Synthetic Routes to the Pyrrolo[3,2-b]pyridine Core
The synthesis of the 1H-pyrrolo[3,2-b]pyridine framework, also known as 4-azaindole (B1209526), is a critical first step towards its nitrated analog. Chemists have adapted several classical indole (B1671886) syntheses and developed novel cyclization strategies to construct this bicyclic system.
Modifications of Indole Synthesis Approaches (e.g., Madelung, Fischer)
Classic named reactions used for indole synthesis have been successfully adapted for the preparation of azaindoles, including the 4-azaindole (pyrrolo[3,2-b]pyridine) skeleton. tugraz.at
The Madelung Synthesis , which involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine, is a viable method for producing azaindoles. tugraz.atwikipedia.org In the context of 1H-pyrrolo[3,2-b]pyridine, this would involve the cyclization of an N-acyl-3-amino-2-methylpyridine derivative. The reaction typically requires a strong base, such as sodium or potassium alkoxide, and high temperatures. wikipedia.org A modification of this approach, the Lorenz reaction, utilizes sodium anilide as a base and has been shown to produce 4-azaindoles in good yields. tugraz.at
The Fischer Indole Synthesis is one of the most versatile and widely used methods for indole formation and has been applied to the synthesis of various azaindole isomers. tugraz.atwikipedia.org This reaction proceeds by heating a pyridylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as polyphosphoric acid (PPA). wikipedia.orgresearchgate.net The initial pyridylhydrazone undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole ring. For the pyrrolo[3,2-b]pyridine system, the starting material would be a 2-hydrazinopyridine (B147025) derivative. researchgate.net The harsh conditions often required, however, can limit the scope and compatibility with certain functional groups. tugraz.at
Table 1: Comparison of Modified Indole Syntheses for Azaindole Cores
| Synthesis Method | General Precursor | Conditions | Suitability for 1H-Pyrrolo[3,2-b]pyridine | Reference |
|---|---|---|---|---|
| Madelung | N-Acyl-3-amino-2-methylpyridine | Strong base, high temp. | Good | tugraz.at |
Cyclocondensation Reactions
Cyclocondensation reactions provide a powerful means to construct the pyrrolo[3,2-b]pyridine core by forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270). A notable strategy involves the reaction of a substituted pyridine with reagents that provide the necessary carbon atoms to complete the five-membered ring.
For instance, a synthetic route to the related 1H-pyrrolo[3,2-c]pyridine isomer involves treating a nitropyridine N-oxide derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govsemanticscholar.org This reaction forms an enamine intermediate which can then undergo reductive cyclization, typically using iron powder in acetic acid, to yield the fused pyrrolopyridine system. nih.govsemanticscholar.org This type of strategy, where two carbons are added to a pyridine precursor in a cyclization cascade, is a cornerstone of heterocyclic synthesis.
Strategies from Pyrrole and Pyridine Precursors
The most common approach for building the azaindole scaffold involves the annelation (fusion) of a pyrrole ring onto a pre-formed pyridine ring. tugraz.at These methods often begin with appropriately substituted pyridine derivatives that possess functional groups amenable to cyclization.
A representative synthesis starts with a substituted aminopyridine. For example, the synthesis of the 1H-pyrrolo[3,2-c]pyridine isomer begins with 2-bromo-5-methylpyridine. nih.gov This pyridine precursor is elaborated through a series of steps, including oxidation and nitration, to install the necessary functional groups that will ultimately form the pyrrole ring. The final cyclization step often involves a reduction of a nitro group to an amine, which then condenses with a neighboring group to close the ring. nih.govsemanticscholar.org This highlights a common theme: the strategic functionalization of a pyridine precursor to set the stage for the pyrrole ring formation.
Targeted Synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridine
Once the 1H-pyrrolo[3,2-b]pyridine core is obtained, or by using a suitably derivatized precursor, the nitro group can be introduced. The two main strategies are direct nitration of the heterocyclic system or carrying a nitro group on a precursor through the synthesis.
Regioselective Nitration of Pyrrolopyridine Systems at Position 3
The pyrrole ring in azaindole systems is electron-rich and thus susceptible to electrophilic aromatic substitution. For the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole), nitration occurs predominantly at the 3-position. rsc.org This strong regioselectivity is dictated by the electronic properties of the bicyclic system, which favor electrophilic attack at the C3 position of the pyrrole ring.
The reaction is typically carried out using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, at controlled low temperatures (e.g., 0 °C). These conditions have been shown to yield the 3-nitro product in good yields for the 7-azaindole (B17877) isomer. It is expected that the 1H-pyrrolo[3,2-b]pyridine isomer would behave similarly due to the analogous electronic nature of its pyrrole ring, directing the nitro group to the C3 position.
Precursors and Intermediate Derivatization in Nitro-Pyrrolopyridine Synthesis
An alternative and often more controlled method for synthesizing nitro-pyrrolopyridines involves introducing the nitro group at an early stage onto one of the precursors. This approach avoids exposing the final, and potentially sensitive, bicyclic system to harsh nitrating conditions and can offer better control over regiochemistry.
A well-documented example for the synthesis of the isomeric 1H-pyrrolo[3,2-c]pyridine system illustrates this principle effectively. nih.govsemanticscholar.org The synthesis begins not with the fused heterocycle, but with a simple pyridine derivative, 2-bromo-5-methylpyridine. This precursor undergoes a sequence of transformations designed to build the final product with the nitro group already in place.
Table 2: Synthetic Sequence via Precursor Nitration for a Pyrrolopyridine Isomer nih.govsemanticscholar.org
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 2-Bromo-5-methylpyridine | m-CPBA | 2-Bromo-5-methylpyridine-1-oxide | Activation of pyridine ring |
| 2 | 2-Bromo-5-methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 2-Bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide | Introduction of the nitro group |
| 3 | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | DMF-DMA | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Formation of enamine side chain |
This synthetic route showcases a powerful strategy where the nitro group is installed on the pyridine ring prior to the formation of the pyrrole ring. The final reductive cyclization step, using iron in acetic acid, simultaneously reduces the nitro group and facilitates the ring closure to form the bicyclic pyrrolopyridine skeleton. nih.gov This method provides a clear pathway to a nitrated scaffold that can then be further functionalized.
Advanced Synthetic Techniques and Novel Approaches for Pyrrolopyridines
Recent advancements in organic synthesis have provided powerful tools for the construction of complex heterocyclic systems like pyrrolopyridines. These modern techniques often offer advantages in terms of efficiency, selectivity, and environmental impact over classical methods.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation, avoiding the need for isolation of intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.
Several MCRs have been developed for the synthesis of pyrrolopyridine derivatives. For instance, a three-component domino reaction of arylglyoxal monohydrate, 5-amino pyrazole/isoxazole, and indoles in acetic acid medium has been reported to form two new pyridine rings through indole ring opening and double cyclization, yielding pyrazole/isoxazole-fused naphthyridine derivatives. researchgate.net Another example involves the one-pot reaction of α,β-unsaturated aldehydes, cyclic-1,3-diketones, and 5-aminopyrazole in DMSO at 100 °C to produce styryl-linked pyridine derivatives fused with pyrazole. researchgate.net
A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This reaction proceeds in the presence of tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol (B145695) at 50 °C, offering high yields (73-95%), short reaction times, and mild conditions. researchgate.net
Furthermore, a facile one-pot multicomponent synthesis of pyrazolo-thiazole substituted pyridines has been developed. mdpi.com A notable MCR for constructing the pyrrolo[2,1-c] researchgate.netmdpi.combenzoxazine tricycle involves the reaction of 2-aminophenols, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate in polyethylene (B3416737) glycol. ccspublishing.org.cn The development of N-arylpyrrole-3-carbaldehydes has also been achieved through an efficient sequential multi-component method. rsc.org
Table 1: Examples of One-Pot Multicomponent Reactions for Pyrrolopyridine Analogs
| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |
| Arylglyoxal monohydrate, 5-amino pyrazole/isoxazole, indoles | Acetic acid | Pyrazole/isoxazole-fused naphthyridine derivatives | Not Specified | researchgate.net |
| α,β-Unsaturated aldehyde, cyclic-1,3-diketone, 5-aminopyrazole | DMSO | Styryl-linked pyridine derivatives fused with pyrazole | Not Specified | researchgate.net |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | TBAB/Ethanol | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | 73-95 | researchgate.net |
| Acetyl compound, thiophene-2-carbaldehyde, malononitrile | Ethanolic piperidine | Pyran derivative | Not Specified | mdpi.com |
| Acetyl compound, thiophene-2-carbaldehyde, malononitrile | NH4OAc | Pyridine analogue | 81 | mdpi.com |
| 2-Aminophenols, dialkyl acetylenedicarboxylates, ethyl bromopyruvate | Poly(ethyleneglycol) | Pyrrolo[2,1-c] researchgate.netmdpi.combenzoxazines | Excellent | ccspublishing.org.cn |
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products with shorter reaction times compared to conventional heating methods. researchgate.netijpsjournal.com This technology has been successfully applied to the synthesis of various azaheterocycles, including pyrrolopyridines. nih.gov
The Friedländer cyclization, a classical method for quinoline (B57606) synthesis, can be adapted for the preparation of pyrrolopyridine derivatives under microwave irradiation. For example, when the substituent Y is a cyano group, pyrrolopyridine derivatives can be synthesized using this microwave-assisted method. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and increase yields by 10-15% in the synthesis of bis-pyrimidine derivatives. nih.gov
In the synthesis of 1,2,3-triazole derivatives bearing a thiazolidinone moiety, microwave irradiation reduced the reaction time from 2-4 hours to 5-10 minutes and increased the yields by 10-20% compared to conventional heating. nih.gov A microwave-assisted method for synthesizing 5-aminopyrazolone derivatives under solvent-free conditions at 130°C resulted in an 88% yield in just 2 minutes, a significant improvement over the 4 hours required by conventional heating. ijpsjournal.com Similarly, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was achieved in 4 minutes with high yields (82-96%) using microwave assistance at 70°C. ijpsjournal.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Bis-pyrimidine Synthesis | 6-15 hours | 10-15 minutes (10-15% higher yield) | nih.gov |
| 1,2,3-Triazole Synthesis | 2-4 hours | 5-10 minutes (10-20% higher yield) | nih.gov |
| 5-Aminopyrazolone Synthesis | 4 hours (80% yield) | 2 minutes (88% yield) | ijpsjournal.com |
| Pyrimido[4,5-d]pyrimidine-2,4,7-trione Synthesis | Longer time | 25-40 seconds | ijpsjournal.com |
| Pyrimidinone/Thiopyrimidinone Synthesis | Longer time | 2-6 minutes (53-81% yield) | ijpsjournal.com |
| 5-Trifluoromethyl-4,5-dihydro-1H-pyrazole Synthesis | 7 hours (84% yield) | 4 minutes (82-96% yield) | ijpsjournal.com |
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgnumberanalytics.com The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. numberanalytics.comwikipedia.org This method allows for the introduction of substituents at a specific position, which can be a key step in the synthesis of complex molecules like this compound.
The DMG, which is typically a Lewis basic group containing a heteroatom, coordinates to the lithium of the organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org Common DMGs include methoxy (B1213986), tertiary amine, and amide groups. wikipedia.org The choice of a strong base, such as n-BuLi or LDA, and low reaction temperatures (around -78°C) are crucial for the success of DoM reactions. numberanalytics.com
DoM has been successfully applied to the functionalization of various heterocycles, including pyridines. numberanalytics.com The resulting aryllithium intermediate can react with a variety of electrophiles, allowing for the introduction of diverse functional groups. organic-chemistry.org The design of new directing groups is an active area of research, aiming to improve the efficiency and selectivity of DoM reactions. numberanalytics.com
Photoinduced Reactions
Photoinduced reactions offer a unique approach to the synthesis and modification of heterocyclic compounds. The use of light as a reagent can enable transformations that are not easily achievable through thermal methods.
A photo-promoted ring contraction of pyridines to pyrrolidine (B122466) derivatives has been developed. nih.gov This reaction proceeds through the irradiation of a pyridine derivative with a silylborane, leading to the formation of a 2-silyl-1,2-dihydropyridine intermediate. This intermediate then undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide, which subsequently undergoes a thermally-allowed disrotatory ring-closing reaction to furnish the pyrrolidine skeleton. This method demonstrates broad substrate scope and high functional group compatibility. nih.gov While this specific example leads to pyrrolidines, the principles of photoinduced skeletal rearrangements could potentially be adapted for the synthesis of the pyrrolopyridine core.
Chemical Reactivity and Derivatization Strategies for 3 Nitro 1h Pyrrolo 3,2 B Pyridine
Electrophilic Character of the Nitro Group and its Transformations
The strongly electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyridine (B92270) portion of the 3-Nitro-1H-pyrrolo[3,2-b]pyridine scaffold. This electrophilic character is most prominently exploited in reduction and nucleophilic substitution reactions.
Reduction of the Nitro Group to Amino Functionality
The conversion of the nitro group to an amino group is a fundamental transformation, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This opens up a plethora of further functionalization possibilities. Several methods are commonly employed for this reduction. masterorganicchemistry.comcommonorganicchemistry.comgoogle.com
Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com An alternative is the use of Raney nickel, which is particularly useful when the substrate contains functionalities sensitive to dehalogenation. commonorganicchemistry.com Metal-based reductions, such as with iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl), are also widely used. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild alternative for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com A novel process utilizing trichlorosilane (B8805176) and an organic base has also been developed for the efficient and chemoselective reduction of nitro groups. google.com
Table 1: Reagents for the Reduction of Nitro Groups
| Reagent | Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Catalytic Hydrogenation | Often the method of choice for nitro reductions. commonorganicchemistry.com |
| H₂/Raney Ni | Catalytic Hydrogenation | Used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe, Sn, or Zn/HCl | Acidic Conditions | A common and effective method. masterorganicchemistry.com |
| SnCl₂ | Mild Conditions | Good for substrates with other reducible groups. commonorganicchemistry.com |
| Trichlorosilane/Organic Base | Mild Conditions | High chemoselectivity. google.com |
| HI/H₃PO₂ | Reductive Hydrolysis | Convenient and generally applicable. nih.gov |
Nucleophilic Aromatic Substitution Reactions
The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for electron-rich aromatic systems. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. stackexchange.com
Nucleophilic attack is favored at the positions ortho and para to the nitro group (C2 and C4 positions of the pyridine ring) because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring. stackexchange.comyoutube.com This delocalization provides significant stabilization. Attack at the meta position does not allow for this stabilization, making it less favorable. stackexchange.com Common nucleophiles used in these reactions include amines and alkoxides. youtube.comyoutube.com For instance, halopyridines can react with amines upon heating to introduce a new nitrogen substituent. youtube.com
Table 2: Nucleophilic Aromatic Substitution on Activated Pyridines
| Position of Attack | Activating Group | Nucleophile | Outcome |
|---|---|---|---|
| C2 or C4 | Nitro Group | Amines, Alkoxides | Favored substitution due to stabilization of the intermediate. stackexchange.comyoutube.com |
| C3 | Nitro Group | Amines, Alkoxides | Disfavored due to lack of intermediate stabilization. stackexchange.com |
Functionalization of the Pyrrolo[3,2-b]pyridine Ring System
Beyond transformations involving the nitro group, the pyrrolo[3,2-b]pyridine core itself can be functionalized through a variety of modern synthetic methods.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the pyrrolopyridine scaffold. rsc.orgresearchgate.net
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, has been used to introduce aryl groups onto the pyrrolopyridine ring system. nih.gov For example, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been synthesized via a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov
The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, provides a route to alkynyl-substituted pyrrolopyridines. nih.govbeilstein-journals.org These reactions are typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov
The Heck reaction , a palladium-catalyzed reaction of an unsaturated halide with an alkene, has also been employed in the synthesis of functionalized pyrrolopyridines. rsc.org
Table 3: Cross-Coupling Reactions on the Pyrrolopyridine Scaffold
| Reaction | Coupling Partners | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound + Organic Halide | Palladium Catalyst (e.g., Pd₂(dba)₃/XPhos) | Aryl-substituted pyrrolopyridines. nih.gov |
| Sonogashira | Terminal Alkyne + Organic Halide | Palladium Catalyst + Copper(I) Co-catalyst | Alkynyl-substituted pyrrolopyridines. nih.gov |
| Heck | Unsaturated Halide + Alkene | Palladium Catalyst | Alkene-substituted pyrrolopyridines. rsc.org |
Halogenation Reactions (Bromination, Iodination)
Halogenation provides key intermediates for further functionalization, particularly through cross-coupling reactions. The regioselectivity of halogenation on the pyrrolo[3,2-b]pyridine ring is influenced by the electronic nature of both the pyrrole (B145914) and pyridine rings.
Electrophilic halogenation of the parent 1H-pyrrolo[2,3-b]pyridine has been shown to occur predominantly at the 3-position of the pyrrole ring. rsc.org This is because the pyrrole ring is more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. uobaghdad.edu.iq Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for bromination and iodination, respectively. In some cases, direct halogenation of pyridines can be challenging and may require harsh conditions or specific activation methods. chemrxiv.org For instance, a method for the 3-selective halogenation of pyridines has been developed that proceeds through the formation of a Zincke imine intermediate. chemrxiv.orgnih.gov
Table 4: Halogenation of Pyrrolopyridines
| Halogenating Agent | Substrate | Position of Halogenation |
|---|---|---|
| N-Bromosuccinimide (NBS) | 1H-Pyrrolo[2,3-b]pyridine | 3-position. rsc.org |
| N-Iodosuccinimide (NIS) | 1H-Pyrrolo[2,3-b]pyridine | 3-position. rsc.org |
| NIS/TFA in MeCN | Anisole-substituted pyridine | Anisole ring. nih.gov |
Acylation and Other Electrophilic Substitutions on the Pyrrole Moiety
The electron-rich pyrrole ring of the pyrrolo[3,2-b]pyridine system is susceptible to electrophilic substitution reactions, such as acylation. ontosight.ai Pyrrole itself is highly reactive towards electrophiles, more so than benzene (B151609), and resembles highly activated benzene derivatives like phenols and amines. uobaghdad.edu.iq
Electrophilic substitution on pyrrole generally occurs preferentially at the C2 position because the carbocation intermediate formed is more stable due to delocalization of the positive charge over three resonance structures. slideshare.net If the C2 position is occupied, substitution occurs at the C3 position. uobaghdad.edu.iq Due to the high reactivity of the pyrrole ring, milder reagents are often required for these transformations to avoid polymerization, which can be induced by strong acids. uobaghdad.edu.iq For instance, Friedel-Crafts acylation of pyrrole can be achieved using acetic anhydride (B1165640) in the presence of a mild Lewis acid.
Table 5: Electrophilic Substitution on the Pyrrole Moiety
| Reaction | Reagent | Position of Substitution | Notes |
|---|---|---|---|
| Acylation | Acylating Agent (e.g., Acetic Anhydride) | Preferentially C2, then C3. uobaghdad.edu.iqslideshare.net | Milder conditions are often necessary. uobaghdad.edu.iq |
| Nitration | Nitrating Agent | Predominantly at the 3-position for 1H-pyrrolo[2,3-b]pyridines. rsc.org | |
| Nitrosation | Nitrosating Agent | Predominantly at the 3-position for 1H-pyrrolo[2,3-b]pyridines. rsc.org |
Mannich Reactions
The Mannich reaction is a three-component condensation that involves an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction results in the aminomethylation of the active hydrogen compound, yielding a product known as a Mannich base. wikipedia.orgnih.gov For pyrrolo[3,2-b]pyridine (4-azaindole), the position with the highest electron density and the most active hydrogen is the C3-position of the pyrrole ring. researchgate.net Consequently, electrophilic substitution reactions, such as the Mannich reaction, typically occur at this site in unsubstituted or activated 4-azaindoles.
However, the presence of a nitro group at the C3-position in this compound fundamentally alters the reactivity of the heterocyclic core. The nitro group is a powerful electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. The C3-position, being the site of the nitro group, is no longer available for substitution. Furthermore, the deactivating effect of the nitro group reduces the nucleophilicity of the entire pyrrole ring, making electrophilic substitution at other positions, such as the C2-position, highly unfavorable.
As a result, this compound is generally considered unreactive towards standard Mannich reaction conditions. The formation of the required electrophilic iminium ion from formaldehyde and a secondary amine would proceed, but the subsequent electrophilic attack on the electron-deficient 3-nitro-4-azaindole ring system is sterically and electronically disfavored. To date, there are no specific reports in the scientific literature of a successful Mannich reaction on this compound. Alternative strategies would be required to introduce aminomethyl groups, potentially involving initial reduction of the nitro group to an amino group, which would then activate the ring towards electrophilic substitution, followed by other functionalization methods.
A related reaction, the nitro-Mannich (or aza-Henry) reaction, involves the addition of a nitroalkane to an imine. wikipedia.org This, however, is a distinct transformation and does not represent a derivatization of the this compound scaffold itself via a traditional Mannich pathway.
Ring Rearrangement Reactions and Isomerization Pathways
The structural framework of this compound possesses the potential for various rearrangement and isomerization reactions, driven by thermal, photochemical, or catalytic conditions. While specific studies on this particular molecule are limited, plausible pathways can be inferred from the chemistry of related nitroaromatic and heterocyclic systems.
One potential isomerization pathway involves the nitro group itself. Nitro compounds can exist in equilibrium with their nitrite (B80452) (ONO) and aci-nitro isomers. nih.gov Computational studies on nitromethanes have shown that isomerization to the nitrite form can be thermodynamically favorable in polynitrated systems. For this compound, such an isomerization would lead to 3-nitrito-1H-pyrrolo[3,2-b]pyridine. Isomerization to the aci-nitro form, creating a nitronic acid, is also a possibility, particularly in the presence of a base. nih.gov These isomerizations, if they occur, would significantly alter the chemical reactivity of the molecule.
Ring rearrangement reactions, where the core heterocyclic structure is altered, are also conceivable. For instance, ring transformations of dinitropyridone have been reported to occur via nucleophilic attack, leading to the formation of different heterocyclic systems. nih.gov While the conditions are specific, it highlights the potential for ring-opening and re-closure sequences in highly electron-deficient pyridine derivatives. Another documented rearrangement in a related system is the ring expansion of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali to yield a 1,8-naphthyridine, although this proceeds from a different isomer and lacks the deactivating nitro group.
Furthermore, skeletal rearrangements driven by metal catalysts are known for complex heterocyclic syntheses. acs.org It is theoretically possible that under specific catalytic conditions, this compound could undergo rearrangements, but this remains an unexplored area of its chemistry. The stability of the 4-azaindole (B1209526) core suggests that harsh conditions would be necessary to induce such transformations.
Compatibility with Biocatalytic Transformations
Biocatalysis offers a powerful and selective alternative to traditional chemical methods for the modification of complex molecules. The this compound scaffold presents two key functionalities that are often targeted in biocatalytic reactions: the azaindole core and the nitro group.
The azaindole ring system has been shown to be a substrate for certain enzymes. For example, a thermostable variant of the FAD-dependent halogenase RebH has been successfully used for the regioselective bromination of various indole (B1671886) and azaindole derivatives at the C3-position. nih.gov While this specific position is blocked in this compound, this finding demonstrates that the azaindole nucleus is compatible with enzymatic transformations and can be recognized by an enzyme's active site. This opens the possibility for other enzymatic modifications on the ring system, should enzymes with different regioselectivities be discovered or engineered.
More significantly, the nitro group is a well-known substrate for a class of enzymes called nitroreductases. These enzymes catalyze the reduction of aromatic nitro groups to the corresponding amino groups under mild, aqueous conditions. This transformation is of great interest in medicinal chemistry and organic synthesis. The enzymatic reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates to furnish the amine. Given that a wide variety of nitroaromatic compounds are known substrates for nitroreductases, it is highly probable that this compound would be a suitable substrate for such a biocatalytic reduction to yield 3-Amino-1H-pyrrolo[3,2-b]pyridine. This enzymatic approach would offer a green and selective method for producing the amino derivative, avoiding the often harsh conditions and potential side reactions associated with chemical reductions.
The table below summarizes potential biocatalytic transformations applicable to the this compound scaffold based on reactions reported for analogous structures.
| Transformation Type | Enzyme Class | Potential Reaction on this compound | Reference for Analogy |
| Nitro Reduction | Nitroreductase | Reduction of the C3-nitro group to a C3-amino group | General reactivity of nitroreductases |
| Halogenation | Halogenase | Halogenation at an available position on the ring | nih.gov |
The compatibility of this compound with biocatalytic systems, particularly nitroreductases, represents a promising avenue for its derivatization into synthetically valuable intermediates.
Medicinal Chemistry and Biological Activity of 3 Nitro 1h Pyrrolo 3,2 B Pyridine Derivatives
The Pyrrolopyridine Scaffold as a Privileged Pharmacophore in Drug Discovery
The pyrrolopyridine scaffold is recognized in medicinal chemistry as a "privileged scaffold." This term describes a molecular framework that is capable of binding to multiple, distinct biological receptors, often leading to a wide range of pharmacological activities. nih.govnih.gov The utility of such scaffolds is a core principle in drug design, providing an efficient pathway to developing novel therapeutic agents. google.com
The pyrrolopyridine core, an isostere of indole (B1671886), is present in numerous bioactive compounds and approved drugs, highlighting its importance. nih.gov Its derivatives have been investigated for a variety of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. google.comnih.gov The structural rigidity and specific electronic properties of the pyrrolopyridine ring system allow it to serve as a versatile template for designing targeted inhibitors. nih.gov Researchers utilize this scaffold to create libraries of compounds for screening against various disease targets, leveraging its proven ability to interact favorably with biological macromolecules. nih.govgoogle.com The development of drugs such as Vemurafenib and Pexidartinib, which contain a pyrrolopyridine scaffold, for anticancer therapy underscores the scaffold's clinical relevance. nih.gov
Anti-Cancer Activities
Derivatives of the pyrrolopyridine nucleus have shown significant promise as anti-cancer agents. google.comnih.gov Their therapeutic potential often stems from their ability to inhibit key enzymes involved in cancer cell signaling, proliferation, and survival. rsc.org
Kinase Inhibition
A primary mechanism through which pyrrolopyridine derivatives exert their anti-cancer effects is through the inhibition of protein kinases. rsc.org Kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways. Dysregulation of kinase activity is a common feature of many cancers, making them a major target for oncological drug development. The pyrrolopyridine framework serves as an effective structural backbone for designing potent and selective kinase inhibitors. rsc.org
FMS Kinase Inhibition
The Colony-Stimulating Factor-1 Receptor (CSF-1R), or FMS kinase, is a type III receptor tyrosine kinase that is over-expressed in several cancers, including ovarian, prostate, and breast cancer. Inhibition of FMS is a promising strategy for cancer treatment. A series of derivatives based on the related pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated for their FMS kinase inhibitory potential.
In one study, a series of eighteen diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold were tested. Among them, compound 1r emerged as a particularly potent inhibitor, with an IC50 value of 30 nM against FMS kinase, making it 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). Compound 1r also demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases. Furthermore, it exhibited strong anti-proliferative activity against a range of ovarian, prostate, and breast cancer cell lines, with IC50 values between 0.15 and 1.78 µM.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1r | FMS | 30 | , |
| 1e | FMS | 60 | , |
| KIST101029 | FMS | 96 | , |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when abnormally activated, plays a crucial role in the development of various tumors. rsc.org Consequently, targeting FGFRs is an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFR1, 2, and 3. rsc.org
Through structural optimization, compound 4h was identified as a potent pan-FGFR inhibitor. rsc.org It displayed significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org In cellular assays, compound 4h effectively inhibited the proliferation of 4T1 breast cancer cells and also impeded their migration and invasion. rsc.org
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | , rsc.org |
| 4h | FGFR2 | 9 | , rsc.org |
| 4h | FGFR3 | 25 | , rsc.org |
| 4h | FGFR4 | 712 | , rsc.org |
mTOR and PI3 Kinase Inhibition
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. While the pyrrolopyridine scaffold has been explored for various kinase targets, the reviewed scientific literature did not provide specific examples of 3-Nitro-1H-pyrrolo[3,2-b]pyridine derivatives being developed or evaluated as inhibitors of mTOR or PI3 kinases. Research in this area has focused on other heterocyclic systems for dual PI3K/mTOR inhibition.
TNIK Inhibition
Traf2 and Nck-interacting kinase (TNIK) has been identified as a critical enzyme for the growth and proliferation of colorectal cancer cells, making it a viable therapeutic target. An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as having high inhibitory activity against TNIK.
Subsequent design and synthesis led to a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent TNIK inhibition, with some compounds achieving IC50 values below 1 nM. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted on thirty-one compounds from this series, which exhibited pIC50 values ranging from 7.37 to 9.92. These findings highlight the potential of this scaffold for developing new drugs against colorectal cancer by targeting the TNIK receptor.
| Compound Series | Target Kinase | Activity Range (pIC50) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | 7.37 - 9.92 | , |
Tubulin Polymerization Inhibition
Derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them attractive anticancer agents. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis. nih.gov For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed to mimic the binding of combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor. One of the most potent compounds, 10t, demonstrated significant inhibition of tubulin polymerization at low micromolar concentrations. nih.gov This was further confirmed by immunofluorescence assays, which showed a remarkable disruption of the microtubule network in cancer cells treated with this compound. nih.gov The ability of these derivatives to interfere with microtubule dynamics highlights their potential as effective antimitotic agents in cancer therapy. nih.gov
Antiproliferative Effects in Various Cancer Cell Lines (e.g., Ovarian, Prostate, Breast Cancer)
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity across a range of cancer cell lines. In one study, a series of these compounds exhibited moderate to excellent antitumor effects against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells. nih.gov Notably, compound 10t, which features an indolyl B-ring, displayed the most potent activity with IC50 values ranging from 0.12 to 0.21 µM across these cell lines. nih.gov
Another study focused on a different set of pyrrolo[3,2-c]pyridine derivatives and their inhibitory effects on FMS kinase, a receptor tyrosine kinase implicated in several cancers. Compound 1r from this series was tested against a panel of six ovarian, two prostate, and five breast cancer cell lines, showing IC50 values between 0.15 and 1.78 µM. nih.gov This demonstrates the broad-spectrum antiproliferative potential of this class of compounds.
Furthermore, research on 1H-pyrrolo[3,2-c]pyridine derivatives as diarylureas and diarylamides revealed potent activity against human melanoma cell lines. nih.gov Several of these compounds, including 8b, 8g, and 9a-e, exhibited nanomolar IC50 values against the A375P melanoma cell line, surpassing the efficacy of the approved drug Sorafenib. nih.gov The most potent of these were further evaluated by the National Cancer Institute and confirmed to have high potency across nine different melanoma cell lines. nih.gov
Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 10t | HeLa | 0.12 | nih.gov |
| 10t | SGC-7901 | 0.15 | nih.gov |
| 10t | MCF-7 | 0.21 | nih.gov |
| 1r | Ovarian, Prostate, Breast Cancer Panel | 0.15 - 1.78 | nih.gov |
| 8b, 8g, 9a-e | A375P (Melanoma) | Nanomolar range | nih.gov |
Selective Cytotoxicity towards Cancer Cells
A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have shown promising selectivity in this regard. For example, compound 1r demonstrated a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts. nih.gov This selectivity is a significant advantage, as it can potentially lead to fewer side effects in clinical applications.
Similarly, a study on diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine found that compounds 8b, 8g, 9b-d, and 9i were more selective towards the A375P melanoma cell line compared to NIH3T3 normal fibroblasts. nih.gov This selective cytotoxicity underscores the therapeutic potential of these compounds as targeted anticancer agents.
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to be effective inducers of apoptosis. nih.gov For example, compound 10t, a potent tubulin polymerization inhibitor, was found to significantly induce apoptosis in HeLa cells. nih.gov Flow cytometry analysis revealed that treatment with 10t led to a dose-dependent increase in the percentage of apoptotic cells. nih.gov This pro-apoptotic activity is closely linked to its ability to cause G2/M phase cell cycle arrest, a common consequence of microtubule disruption. nih.gov
In another study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were investigated for their ability to inhibit fibroblast growth factor receptor (FGFR). Compound 4h from this series not only inhibited the proliferation of 4T1 breast cancer cells but also induced their apoptosis. nih.gov Similarly, research on pyrrolo[2,3-d]pyrimidine derivatives identified compound 5k as a potent inducer of apoptosis in HepG2 liver cancer cells. mdpi.com Mechanistic studies showed that this compound increased the levels of pro-apoptotic proteins like caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. nih.govnih.gov Therefore, agents that can inhibit these processes are of great therapeutic interest. Research has shown that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold can effectively inhibit the migration and invasion of cancer cells. nih.gov
Specifically, compound 4h, an FGFR inhibitor, was found to significantly reduce the migration and invasion of 4T1 breast cancer cells in vitro. nih.gov This suggests that by targeting FGFR signaling pathways, these compounds can interfere with the cellular machinery responsible for cell motility and invasion. The inhibition of these key metastatic processes highlights another important dimension of the anticancer potential of this class of compounds.
Anti-Infective Potentials
Beyond their anticancer properties, derivatives of the pyrrolopyridine scaffold have also demonstrated promising anti-infective activities, particularly against viral pathogens.
Antiviral Activities (e.g., HIV-1 Integrase Inhibition)
The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, as it catalyzes the insertion of the viral genome into the host cell's DNA. nih.govnih.gov This makes it a prime target for the development of antiretroviral drugs. Several pyrrolopyridine-based compounds have been identified as potent inhibitors of HIV-1 integrase. nih.govresearchgate.net
For instance, a class of allosteric integrase inhibitors (ALLINIs) based on a pyrrolopyridine scaffold has been developed. researchgate.net One such compound, STP0404, exhibited picomolar inhibitory concentrations against HIV-1 in human peripheral blood mononuclear cells and a high therapeutic index. researchgate.net Structural and biochemical analyses revealed that STP0404 binds to the host LEDGF/p75 protein binding pocket of the integrase dimer, leading to aberrant oligomerization and blocking the interaction between the integrase and viral RNA. researchgate.net
Antimicrobial Activities (e.g., against resistant strains of E. coli)
The growing challenge of antimicrobial resistance has spurred the search for novel chemical scaffolds capable of combating resistant pathogens. Derivatives of the pyrrolopyridine nucleus have emerged as a promising area of investigation. Specifically, certain this compound derivatives have been noted for their activity against various bacterial strains.
While much of the research on pyrrolopyridine derivatives has focused on other isomers, the introduction of a nitro group at the 3-position of the 1H-pyrrolo[3,2-b]pyridine core is a key structural feature for potent antimicrobial effects. Studies on related pyrrole (B145914) compounds have demonstrated that a nitro group at position 3 of the pyrrole ring, combined with halogens on an associated phenyl ring, correlates with significant antimycobacterial potency. nih.gov This suggests a potential mechanism where the electron-withdrawing nature of the nitro group is crucial for the biological activity.
Research into pyrrolomycins, which are structurally related to nitropyrroles, has shown that the position of the nitro group on the pyrrole nucleus is a determining factor for their antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, some new nitro-pyrrolomycins have demonstrated improved minimal bactericidal concentrations (MBC) against Staphylococcus aureus and Pseudomonas aeruginosa when compared to their natural counterparts. mdpi.com
In the context of resistant E. coli, studies on pyrrolo[3,2-b]pyridine derivatives have indicated their potential. nih.govnih.gov For example, a recently discovered 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, exhibited a potent antibacterial effect against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL. nih.gov Although not a 3-nitro derivative, this finding highlights the intrinsic potential of the pyrrolo[3,2-b]pyridine scaffold against this clinically important pathogen. The activity of pyrrolomycin derivatives against E. coli strains was significantly enhanced in mutants with impaired membrane permeability or efflux pump systems, suggesting that overcoming these resistance mechanisms is a key challenge. mdpi.com
Table 1: Antimicrobial Activity of Selected Pyrrolopyridine Derivatives
| Compound Name | Target Organism | Activity (MIC) |
| 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | Escherichia coli | 3.35 µg/mL nih.gov |
| Pyrrolamide-type GyrB/ParE inhibitor | Escherichia coli | 1 µg/mL nih.gov |
Antimycobacterial Activities (e.g., against Mycobacterium tuberculosis)
The search for new antitubercular agents is a global health priority, and heterocyclic compounds, including pyrrolopyridine derivatives, are being actively explored. The presence of a nitro group is a well-established pharmacophore in several antitubercular drugs, and its incorporation into the 1H-pyrrolo[3,2-b]pyridine scaffold is a rational approach to developing new lead compounds.
Studies on arylpyrrole derivatives have shown that a nitro group at the 3-position of the pyrrole ring is a significant contributor to antimycobacterial potency against Mycobacterium tuberculosis and Mycobacterium avium. nih.gov This activity is further enhanced by the presence of halogens on the phenyl ring. nih.gov This structure-activity relationship (SAR) underscores the potential of this compound derivatives as effective antimycobacterial agents. A range of antifungal pyrrole derivatives and newly synthesized compounds have demonstrated efficacy against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 32 μg/mL. researchgate.net
Furthermore, research on pyrrolo[3,4-c]pyridine-1,3(2H)-diones has identified a novel class of antimycobacterial compounds that target the cytochrome bc1 complex, a validated drug target in M. tuberculosis. researchgate.netacs.org This indicates that the broader pyrrolopyridine scaffold can be functionalized to inhibit essential mycobacterial pathways. While these are not this compound derivatives, the findings provide a strong rationale for exploring this specific chemical space for antitubercular drug discovery.
Table 2: Antimycobacterial Activity of Selected Pyrrole and Pyrrolopyridine Derivatives
| Compound Class/Name | Target Organism | Activity (MIC) |
| Pyrrole derivatives | Mycobacterium tuberculosis | 0.5 - 32 µg/mL researchgate.net |
| 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Mycobacterium tuberculosis | 0.065 μM (MIC90) nih.gov |
| 4-(pyridin-4-yl)thieno[2,3-d]pyridazine | Mycobacterium tuberculosis | 12.5 µg/mL latamjpharm.org |
Neurological and Immunological Modulation
Derivatives of the pyrrolopyridine scaffold have demonstrated a wide range of effects on the central nervous system and the immune system. researchgate.net These activities are highly dependent on the specific isomeric form of the pyrrolopyridine core and the nature of the substituents.
Analgesic and Sedative Properties
Research into 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has revealed significant analgesic and sedative properties. nih.govsemanticscholar.org These compounds have shown efficacy in writhing and hot-plate tests in mice, with some derivatives exhibiting stronger analgesic effects than acetylsalicylic acid. nih.gov The analgesic and sedative properties appear to be influenced by the nature of the substituents on the pyridine (B92270) ring and the linker connecting to other cyclic amine systems. semanticscholar.org For example, 4-alkoxy derivatives have demonstrated stronger analgesic properties than their ethoxy counterparts. semanticscholar.org
While these findings pertain to the pyrrolo[3,4-c]pyridine isomer, they highlight the potential of the broader pyrrolopyridine class of compounds to be developed as novel analgesics and sedatives. The mechanism of action for the analgesic effects of these derivatives is still under investigation, but their high activity in preclinical models suggests they may represent a new class of non-opioid pain relievers. semanticscholar.org
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolopyridine derivatives has been an active area of research. A number of substituted pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to possess significant anti-inflammatory activity, in some cases comparable to that of diclofenac. mdpi.com The anti-inflammatory activity appears to increase with time, with the duration of action persisting for several hours. mdpi.com
Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation. mdpi.com For example, one derivative, compound 3l, was found to interact with key residues in the COX active site, including Tyr 355, Glu 520, and Pro 86. mdpi.com Other pyrrole-containing compounds have also been reported as potent COX-2 inhibitors. mdpi.com
Modulation of Cytokine Activity (e.g., TNF-α, IL-2)
The modulation of pro-inflammatory cytokines is a key strategy in the treatment of various inflammatory and autoimmune diseases. Certain pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) production. nih.gov The p38 MAP kinase pathway, which plays a crucial role in the biosynthesis of TNF-α and interleukin-1 beta (IL-1β), is a potential target for these compounds. nih.gov The most potent of these derivatives have demonstrated an enhanced ability to inhibit TNF-α production stimulated by bacterial lipopolysaccharide in vivo. nih.gov
Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as novel immunomodulators targeting Janus kinase 3 (JAK3). researchgate.net JAK3 is critically involved in signaling pathways for several cytokines, including interleukin-2 (B1167480) (IL-2), which is essential for T-cell proliferation. A potent and moderately selective JAK3 inhibitor from this class of compounds was shown to have an immunomodulating effect on IL-2-stimulated T-cell proliferation. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituents on Biological Potency and Selectivity
The biological profile of pyrrolopyridine derivatives can be finely tuned by introducing various substituents onto the heterocyclic core and its appended groups. The nature, position, and stereochemistry of these substituents are critical determinants of the compound's efficacy and selectivity.
Influence of Nitro Group Position and Derivatization
The nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyrrolopyridine scaffold, which can in turn affect its biological activity. While direct SAR studies on the positional isomers of the nitro group on the 1H-pyrrolo[3,2-b]pyridine core are not extensively documented in the reviewed literature, broader studies on related scaffolds highlight the importance of the nitro group's placement. For instance, in the context of pyrrolomycin antibiotics, the introduction of nitro groups to the pyrrole (B145914) nucleus was found to preserve or even enhance biological activity. Research demonstrated that the position of the nitro substituent had a measurable impact on the minimal bactericidal concentration (MBC) against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa nih.gov.
The synthesis of complex heterocyclic systems often involves nitrated intermediates. For example, the creation of certain 1H-pyrrolo[3,2-c]pyridine derivatives begins with the nitration of 2-bromo-5-methylpyridine-1-oxide to form 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, a key building block nih.gov. This underscores the role of the nitro group in synthetic strategies, which is a prerequisite for its inclusion in the final molecule and subsequent evaluation of its impact on biological function.
Effects of Aryl and Amide Substituents
The substitution of aryl and amide groups on the pyrrolopyridine scaffold has been a major focus of SAR studies, yielding significant insights into inhibitor-receptor interactions.
In a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as anticancer agents, the nature of the aryl group at the 6-position was found to be a critical determinant of antiproliferative activity. A systematic study revealed that the introduction of electron-donating groups (EDGs), such as methyl (CH₃) or methoxy (B1213986) (OCH₃), on the para-position of the B-ring aryl substituent led to an increase in antiproliferative activities. Conversely, the introduction of electron-withdrawing groups (EWGs) like fluorine (F), chlorine (Cl), or a nitro (NO₂) group at the same position resulted in decreased activity. This suggests that EDGs on the para-position of the aryl ring are favorable for this particular biological target. Among the compounds synthesized, one featuring an indolyl group as the aryl moiety exhibited the most potent antiproliferative activity against HeLa cells, indicating that the volume and electronegativity of this B-ring are important factors affecting activity nih.govtandfonline.com.
Similarly, studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives explored the impact of various amide and N-alkyl substitutions. These modifications led to novel compounds that were subsequently evaluated for their antitumor and antimicrobial activities, with certain Mannich bases showing notable activity against Candida albicans and Staphylococcus aureus nih.gov.
Role of Halogenation (e.g., 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, 3-chloro-7-nitro-1H-pyrrolo[3,2-b]pyridine) and Alkyl/Aryl Substitution
Halogenation of the pyrrolopyridine scaffold or its substituents is a common strategy to modulate biological activity, often by altering lipophilicity, metabolic stability, or binding interactions. The synthesis of halogenated derivatives such as 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a key step in accessing these molecules for biological screening.
SAR studies on related heterocyclic systems underscore the importance of halogen substituents. For example, in a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, potent activity against Staphylococcus aureus was found to be highly dependent on a bromo or iodo substitution in the 4-benzylamine group researchgate.net. In another study focused on creating biologically active pyrrolo[2,3-b]pyridine derivatives, electron-withdrawing chlorine groups were intentionally introduced onto a phenyl ring attached to the pyrrole nitrogen to enhance the molecule's activity profile juniperpublishers.com.
Alkyl and aryl substitutions, as discussed previously, are also pivotal. The introduction of an N-alkyl group to a pyrrolo[3,4-c]pyridine-1,3-dione was a key step in generating a library of derivatives for biological testing nih.gov. The strategic placement of aryl groups, particularly those with specific electronic properties (e.g., electron-donating), has been shown to be crucial for the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives nih.gov.
Rational Drug Design Principles
The design of novel inhibitors based on the 3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold is increasingly guided by rational, structure-based approaches. These methods leverage computational tools and a deep understanding of the target's structure to create molecules with improved potency and specificity.
Scaffold Hopping Experiments
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a bioisosteric equivalent to discover new chemical entities with potentially improved properties. Pyrrolopyridines, also known as azaindoles, are frequently used as bioisosteres of indoles and pyrrolopyrimidines in SAR studies nih.gov.
A notable example of scaffold hopping involved replacing the flexible cis-olefin bond in combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor, with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold. This modification aimed to lock the molecule in its bioactive conformation, which successfully led to a series of derivatives with moderate to excellent antitumor activities nih.govtandfonline.com. In other therapeutic areas, scaffold hopping from an indole (B1671886) core to an indazole framework has proven effective in transforming MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, addressing potential drug resistance mechanisms nih.govrsc.org. This principle highlights the utility of the pyrrolopyridine core as a versatile template in drug discovery campaigns namiki-s.co.jp.
Pharmacophore Identification and Optimization
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying and optimizing the pharmacophore of this compound-based inhibitors is key to enhancing their therapeutic potential.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of 1H-pyrrolo[2,3-b]pyridine derivatives. These analyses generate contour maps that visualize the regions where specific properties—such as steric bulk, electrostatic potential, and hydrophobicity—are predicted to enhance or reduce biological activity. For example, such studies on TNIK inhibitors identified that a hydrogen-bond donor substituent near the 1H-pyrrolo[2,3-b]pyridine ring increases anticancer activity imist.maimist.ma.
Molecular docking studies provide further insight into the specific binding interactions. For instance, docking of a 1H-pyrrolo[2,3-b]pyridine derivative into the ATP-binding site of Fibroblast Growth Factor Receptor 1 (FGFR1) revealed that the pyrrolopyridine nucleus can form two crucial hydrogen bonds with the hinge region of the kinase. Furthermore, a 3,5-dimethoxyphenyl substituent was shown to occupy a hydrophobic pocket and form essential π–π interactions nih.gov. Similarly, modeling studies of a 1H-pyrrolo[3,2-c]pyridine derivative suggested that it interacts with tubulin by forming hydrogen bonds with specific residues in the colchicine (B1669291) binding site tandfonline.com. These detailed interaction maps are invaluable for the rational optimization of lead compounds.
Computational Approaches in SAR Elucidation
The exploration of structure-activity relationships (SAR) for pyrrolopyridine scaffolds is significantly enhanced by a variety of computational techniques. These methods allow for the prediction of molecular interactions, electronic properties, and biological activities, thereby streamlining the drug discovery process.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a pyrrolopyridine derivative, might interact with a biological target, typically a protein or enzyme.
While specific docking studies on this compound are not readily found, research on related isomers provides significant insights. For instance, molecular docking studies on 1H-pyrrolo[3,2-c]pyridine derivatives have been instrumental in identifying their potential as anticancer agents by targeting tubulin. semanticscholar.orgnih.gov In one such study, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated as colchicine-binding site inhibitors. semanticscholar.orgnih.govtandfonline.com Molecular docking simulations revealed that the most potent compound, 10t, formed key hydrogen bonds with residues Thrα179 and Asnβ349 within the colchicine binding site of tubulin. semanticscholar.orgnih.gov This interaction was deemed crucial for its high efficacy.
Similarly, docking studies on 1H-pyrrolo[2,3-b]pyridine derivatives have been used to explore their potential as inhibitors of various kinases, such as Traf2 and Nck-interacting kinase (TNIK) and fibroblast growth factor receptor (FGFR). imist.manih.govrsc.org For TNIK inhibitors, docking studies helped to identify favorable interactions within the receptor's active site, guiding the design of new compounds with enhanced activity against colorectal cancer cells. imist.ma In the case of FGFR inhibitors, docking simulations showed that a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring could form a crucial hydrogen bond with the G485 residue, thereby improving the inhibitory activity. nih.gov
These examples underscore the power of molecular docking to elucidate the binding modes of pyrrolopyridine derivatives, providing a rational basis for the design of new and more potent inhibitors.
Table 1: Examples of Molecular Docking Studies on Pyrrolopyridine Derivatives
| Compound Series | Target | Key Findings from Docking |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Tubulin (colchicine binding site) | Hydrogen bonding with Thrα179 and Asnβ349. semanticscholar.orgnih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Traf2 and Nck-interacting kinase (TNIK) | Identification of favorable interactions to enhance activity against colorectal cancer cells. imist.ma |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Fibroblast growth factor receptor (FGFR) | Hydrogen bond formation between the 5-trifluoromethyl group and G485. nih.gov |
Quantum Chemical Calculations of Electronic Properties and Tautomeric Stability
Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as their charge distribution, orbital energies, and reactivity. These calculations can also be used to determine the relative stability of different tautomeric forms of a molecule, which can have significant implications for its biological activity.
Although specific quantum chemical calculations for this compound are not documented in the available literature, the general principles can be applied. The position of the nitro group at the 3-position of the pyrrolo[3,2-b]pyridine core would significantly influence the electronic properties of the molecule. The electron-withdrawing nature of the nitro group would affect the electron density distribution across the bicyclic system, which in turn could modulate its interaction with biological targets.
Furthermore, the 1H-pyrrolo[3,2-b]pyridine scaffold can exist in different tautomeric forms. Quantum chemical calculations could be used to predict the most stable tautomer in different environments (e.g., in the gas phase or in solution), which is crucial for understanding its behavior in a biological system. The relative energies of the tautomers can be calculated to determine their populations at equilibrium. This information is vital as different tautomers may exhibit distinct binding affinities for a receptor.
Predictive Modeling for Biological Activity
Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For the pyrrolopyridine class of compounds, 3D-QSAR studies have been successfully applied. For example, a study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. imist.ma These models, which showed good statistical reliability, generated contour maps that highlighted the regions around the molecular scaffold where certain structural features (e.g., steric bulk, electrostatic potential, hydrogen bond donors/acceptors) would either enhance or diminish the biological activity. imist.ma Such models are invaluable for guiding the design of new derivatives with improved potency.
In another study, the physicochemical properties of 1H-pyrrolo[3,2-c]pyridine derivatives were predicted to assess their drug-like properties according to Lipinski's rule of five. tandfonline.com This type of predictive modeling helps in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles.
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of hydrogen atoms in the 3-Nitro-1H-pyrrolo[3,2-b]pyridine molecule. Key data points would include the chemical shifts (δ) in ppm, the splitting patterns (e.g., singlet, doublet, triplet), and the coupling constants (J) in Hz, which reveal the spatial relationships between neighboring protons on the pyrrole (B145914) and pyridine (B92270) rings.
Similarly, ¹³C NMR spectroscopy would identify all non-equivalent carbon atoms in the compound, providing characteristic chemical shifts that are indicative of their electronic environment (e.g., aromatic carbons, carbons adjacent to the nitro group).
However, a thorough search of scientific databases and journals did not yield any published ¹H or ¹³C NMR spectral data specifically for this compound.
Mass Spectrometry (MS) (e.g., ESI-MS, EIMS, LC-MS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) or Electron Ionization (EIMS) would be used to confirm the molecular mass of this compound, which has a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . cymitquimica.combldpharm.com High-Resolution Mass Spectrometry (HRMS) would further provide a highly accurate mass measurement, confirming the elemental composition and adding a high degree of confidence to the compound's identity. While vendor information confirms the molecular weight, specific experimental mass spectra or fragmentation patterns are not published. cymitquimica.combldpharm.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings, and, most distinctively, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). These specific frequencies help confirm the presence of the key functional groups, but no experimentally derived IR spectra are available in the researched literature.
Chromatographic Techniques (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of a compound. These methods separate the compound from any impurities, and the result is typically a chromatogram showing a major peak for the target compound, with its retention time being a key identifier under specific conditions (e.g., column type, mobile phase, flow rate). Chemical suppliers mention the availability of UPLC for purity assessment of this compound, but the detailed methodologies and resulting chromatograms are not provided in public-facing documentation. cymitquimica.com
Q & A
Q. Table 1. Key Reaction Conditions for Nitration
| Substrate | Reagents | Temp (°C) | Yield | Reference |
|---|---|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | H₂SO₄, HNO₃ (70%) | 0 | 29% | |
| 4-Amino-protected analog | H₂SO₄, HNO₃ | 0 | 43% |
Q. Table 2. NMR Chemical Shifts for Key Protons
| Compound | H-5 (δ, ppm) | H-6 (δ, ppm) | NH (δ, ppm) | Solvent |
|---|---|---|---|---|
| 43 | 7.23 | 8.21 | 11.88 | DMSO-d₆ |
| 56 | 7.08 | 8.30 | – | CDCl₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
